

Application Notes: **CRT0105950** for Inhibition of Breast Cancer Cell Migration

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Introduction

CRT0105950 is a potent and selective inhibitor of LIM kinases (LIMK1 and LIMK2), which are key regulators of actin cytoskeletal dynamics.[1][2] In breast cancer, elevated LIMK1 levels are associated with increased cell invasion and metastasis.[1] By inhibiting LIMK, **CRT0105950** prevents the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. Active cofilin promotes actin filament disassembly, thereby disrupting the formation of cellular protrusions, such as lamellipodia and invadopodia, that are essential for cell migration and invasion. These application notes provide detailed protocols for utilizing **CRT0105950** to study its effects on breast cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **CRT0105950** in biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of CRT0105950

Target	Assay Type	IC50	Reference
LIMK1	Biochemical	0.3 nM	[2]
LIMK2	Biochemical	1 nM	[2]
p-cofilin	Cellular	1 μΜ	[1]



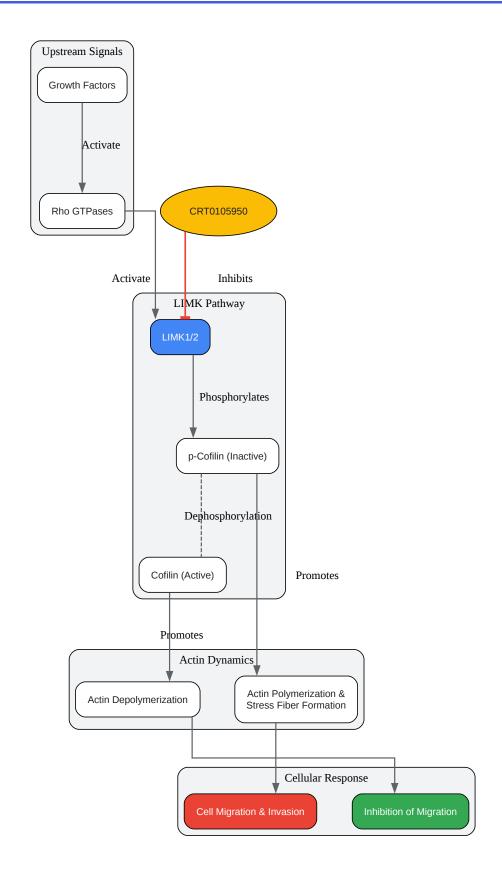
Table 2: Effect of CRT0105950 on Breast Cancer Cell Invasion

Cell Line	Assay	Concentration	% Invasion Inhibition	Reference
MDA-MB-231	Matrigel Invasion Assay	3 μΜ	52%	[1]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **CRT0105950**. LIMK1/2, downstream of pathways like Rho-ROCK, phosphorylates and inactivates cofilin. This leads to actin polymerization and stabilization, promoting the formation of stress fibers and invasive structures required for cell migration. **CRT0105950** blocks this pathway by directly inhibiting LIMK1/2, leading to active cofilin, actin depolymerization, and subsequent inhibition of cell migration.





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Caption: Mechanism of CRT0105950 in inhibiting breast cancer cell migration.



Experimental Protocols Western Blot Analysis of Phospho-Cofilin

This protocol details the procedure to assess the effect of **CRT0105950** on the phosphorylation of cofilin in breast cancer cells.

Materials:

- Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
- Complete cell culture medium
- CRT0105950 (dissolved in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Rabbit anti-cofilin, Mouse anti-GAPDH or β-actin
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- · Chemiluminescence imaging system



Procedure:

- Cell Culture and Treatment:
 - Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **CRT0105950** (e.g., 0.1, 1, 10 μ M) or DMSO for 24 hours.[3]

Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Add 100-200 μL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Western Blotting:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
 - Separate the proteins on a 12% SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control (GAPDH or β-actin) overnight at 4°C with gentle agitation.

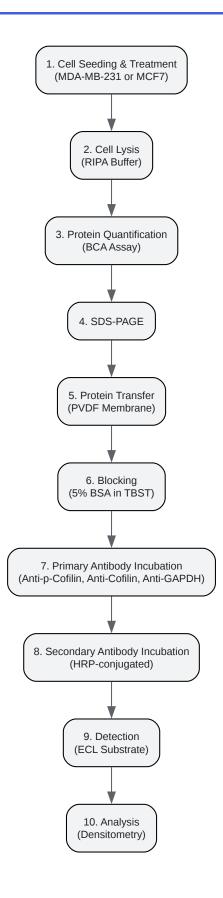




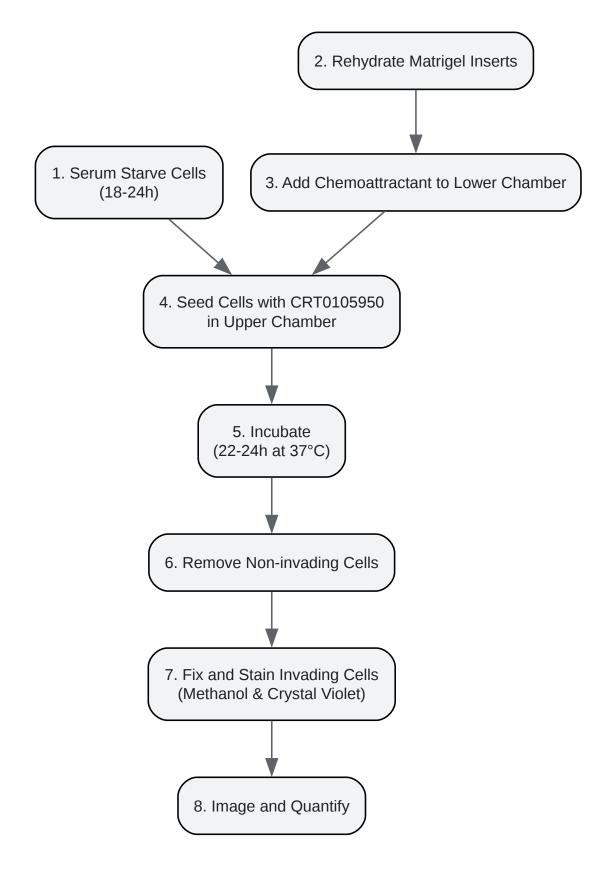


- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize the phospho-cofilin levels to total cofilin and the loading control.









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References

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- 2. medchemexpress.com [medchemexpress.com]
- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
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